
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that features a tetrahydroisoquinoline core substituted with a bis(4-fluorophenyl)butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps. One common method includes the following steps:
Formation of the bis(4-fluorophenyl)butyl intermediate: This step involves the reaction of 4-fluorobenzene with butyl lithium to form the bis(4-fluorophenyl)butyl intermediate.
Cyclization to form the tetrahydroisoquinoline core: The intermediate is then reacted with a suitable cyclizing agent to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a fully saturated isoquinoline derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated isoquinoline derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with G-protein coupled receptors and ion channels.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-[4,4-Bis(4-fluorophenyl)butyl]-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar bis(4-fluorophenyl)butyl group but differs in the core structure.
1-[4,4-Bis(4-fluorophenyl)butyl]-4-[(4-methylphenyl)sulfinyl]-1,2,3,6-tetrahydropyridine: Another compound with a similar bis(4-fluorophenyl)butyl group but with a different core and additional functional groups.
Uniqueness
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to its specific combination of a tetrahydroisoquinoline core and a bis(4-fluorophenyl)butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
827310-59-8 |
|---|---|
Fórmula molecular |
C25H25F2NO |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C25H25F2NO/c26-21-10-6-19(7-11-21)23(20-8-12-22(27)13-9-20)4-2-15-28-16-14-18-3-1-5-25(29)24(18)17-28/h1,3,5-13,23,29H,2,4,14-17H2 |
Clave InChI |
WCDRWOCPMQSKIY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=CC=C2O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
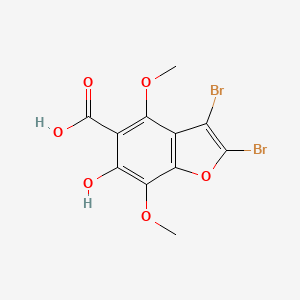
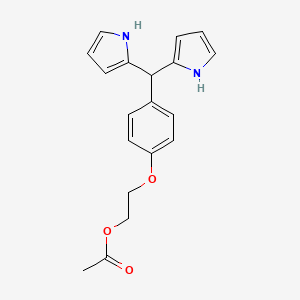

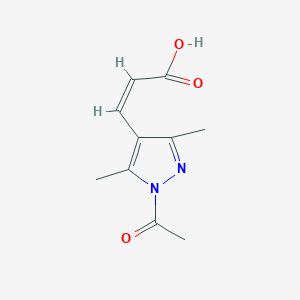
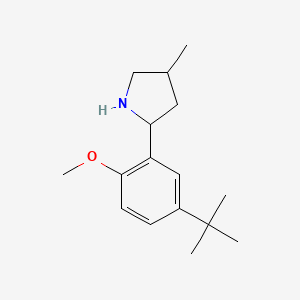
![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)

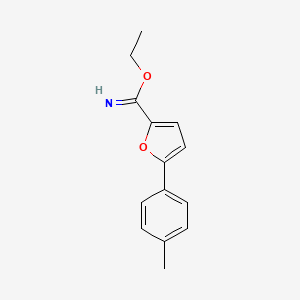
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)

![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)
